molecular formula C8H12N4O B2425915 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole CAS No. 2228678-11-1

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole

Cat. No.: B2425915
CAS No.: 2228678-11-1
M. Wt: 180.211
InChI Key: ODONXKBPENKJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is a specialized heterocyclic building block designed for advanced research applications, particularly in medicinal chemistry and materials science. The molecule features a 1,2-oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms , which is substituted with a tert-butyl group for steric and electronic modulation and a reactive azidomethyl handle. The azide group (N₃) is a key functional moiety, enabling this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal reactions. This makes it a valuable precursor for the "click chemistry" synthesis of more complex molecules, such as pharmaceutical candidates or functional polymers . The tert-butyl group is a common motif in drug discovery, often included to improve metabolic stability and modulate the lipophilicity and conformation of lead compounds . As a stable, crystalline solid, it is suitable for use in compound libraries and high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use, as organic azides can pose specific hazards and require careful handling.

Properties

IUPAC Name

4-(azidomethyl)-3-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-10-12-9)5-13-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONXKBPENKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method is the reaction of a halomethyl precursor with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-(Chloromethyl)-3-tert-butyl-1,2-oxazole

    Reagent: Sodium azide (NaN₃)

    Solvent: Dimethylformamide (DMF)

    Reaction Conditions: Stirring at room temperature for several hours

The reaction yields this compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition reaction.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in polar solvents.

Major Products

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can be achieved through several methods:

  • One-Pot Reactions : These allow for the efficient formation of isoxazole derivatives from readily available starting materials under mild conditions. For instance, using tert-butyl nitrite or isoamyl nitrite can facilitate the synthesis of substituted isoxazoles through reactions with aldoximes and alkynes .
  • Photochemical Methods : Recent studies have demonstrated the use of photochemical transposition processes to convert isoxazoles into oxazoles efficiently. This method showcases the versatility of heterocycles in generating diverse chemical scaffolds .

Biological Applications

The biological evaluation of this compound reveals its potential as a bioactive compound. Research indicates that derivatives containing isoxazole fragments exhibit various pharmacological activities.

Case Studies

  • Steroid Derivatives : A study synthesized new isoxazolyl steroid derivatives that showed significant inhibition of androgen receptor activity. Compounds with the isoxazole moiety demonstrated antiandrogenic effects in prostate cancer cell lines, suggesting therapeutic potential in treating hormone-dependent cancers .
  • Anticancer Activity : The incorporation of azide groups into heterocycles has been linked to enhanced cytotoxicity against cancer cells. For example, compounds derived from 1,3,4-oxadiazoles have shown significant activity against lung cancer cell lines (A549), indicating that modifications to the oxazole structure can yield potent anticancer agents .
  • Antimicrobial Properties : The azido group enhances the reactivity of oxazoles, making them suitable for developing antimicrobial agents. Studies have reported that certain oxazole derivatives exhibit antibacterial and antifungal activities, contributing to their application in medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionExample Findings
Synthesis Techniques Efficient one-pot reactions and photochemical methods for oxazole synthesisHigh yields and diverse product formation
Cancer Treatment Antiandrogenic effects in prostate cancer cell linesSignificant inhibition of androgen receptor activity
Antimicrobial Agents Potential use in developing new antibioticsExhibited antibacterial properties against various pathogens
Drug Development Versatile scaffold for designing bioactive compoundsHigh cytotoxicity observed in modified derivatives

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. These triazole rings can interact with various biological targets, potentially leading to bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-1,2,3-triazole
  • 4-(Azidomethyl)-1,2,4-triazole
  • 4-(Azidomethyl)-1,3,5-triazine

Uniqueness

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other azidomethyl-substituted heterocycles.

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